molecular formula C14H8O6 B13942132 5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione CAS No. 62681-86-1

5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione

Cat. No.: B13942132
CAS No.: 62681-86-1
M. Wt: 272.21 g/mol
InChI Key: NPUXQAACUNUHIX-UHFFFAOYSA-N
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Description

5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione is a complex organic compound with the molecular formula C14H8O6. It is known for its unique structure, which includes a naphthoquinone core fused with a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-hydroxy-1,4-naphthoquinone can be used, which undergoes cyclization in the presence of a methylating agent and a base to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones and pyrans .

Scientific Research Applications

5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione involves its interaction with various molecular targets and pathways. It can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. The compound may also interact with enzymes and proteins, modulating their activity and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,8-Trihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one
  • 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one

Uniqueness

5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups.

Properties

CAS No.

62681-86-1

Molecular Formula

C14H8O6

Molecular Weight

272.21 g/mol

IUPAC Name

5,6-dihydroxy-2-methylbenzo[g]chromene-4,8,9-trione

InChI

InChI=1S/C14H8O6/c1-5-2-7(15)12-10(20-5)3-6-11(14(12)19)8(16)4-9(17)13(6)18/h2-4,16,19H,1H3

InChI Key

NPUXQAACUNUHIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=O)C3=O)O

Origin of Product

United States

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